molecular formula C16H18ClNO2 B1680144 (R)-(+)-Skf-38393 hydrochloride CAS No. 81702-42-3

(R)-(+)-Skf-38393 hydrochloride

Cat. No. B1680144
CAS RN: 81702-42-3
M. Wt: 291.77 g/mol
InChI Key: YEWHJCLOUYPAOH-PFEQFJNWSA-N
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Description

“®-(+)-Skf-38393 hydrochloride” is a benzazepine derivative that acts as a selective Dopamine D1/D5 receptor partial agonist . The activity of this compound resides almost exclusively in the R isomer .


Molecular Structure Analysis

The molecular structure of “®-(+)-Skf-38393 hydrochloride” is represented by the formula C16H17NO2·HCl . The InChI string and SMILES string representations of the molecule are also available .


Physical And Chemical Properties Analysis

“®-(+)-Skf-38393 hydrochloride” has a molecular weight of 291.77 g/mol . It is a solid compound that is soluble in water .

Scientific Research Applications

Neuroprotective Effects

  • (R)-(+)-Skf-38393 hydrochloride has been shown to prevent oxidative-related necrotic cell death in cultured cortical neurons. This suggests its potential therapeutic application in treating neurodegenerative diseases linked to oxidative stress (Noh & Gwag, 1997).

Dopamine Receptor Research

  • Studies have explored the binding affinities and selectivities of (R)-(+)-Skf-38393 hydrochloride's enantiomers for D1 dopamine receptors, contributing to our understanding of dopamine receptor pharmacology (Neumeyer, Kula, Baldessarini, & Baindur, 1992).

Modulation of Neuronal Excitability

  • Research indicates that (R)-(+)-Skf-38393 can modulate the excitability of nigro-striatal dopaminergic neurons, highlighting its relevance in studying dopaminergic transmission in the brain (Diana, Young, & Groves, 1989).

Study of Receptor mRNA Levels

  • Investigations into the effects of neonatal treatments with 6‐Hydroxydopamine and SKF 38393 have provided insights into dopamine D1 receptor mRNA levels and receptor supersensitivity (Gong, Kostrzewa, & Li, 1994).

Phosphoinositide Metabolism

  • Studies have shown that dopamine and SKF 38393 activate phospholipase C‐mediated hydrolysis of phosphoinositides in brain slices, suggesting a distinct D1‐like dopamine receptor different from the classic D1 receptor (Undie, Weinstock, Sarau, & Friedman, 1994).

Neurotoxicity Studies

  • Research has observed neurotoxic damage following microinjection of R-SKF 38393 into rat striatum and nucleus accumbens, leading to reevaluation of its use in intracerebral studies (Kelley, Delfs, & Chu, 1990).

Behavioral Studies

  • The application of (R)-(+)-Skf-38393 hydrochloride in behavioral studies, such as assessing the role of dopamine D1 receptors, has been explored. This includes examining its effects on oral activity in neonatal 6-hydroxydopamine-lesioned rats (Huang & Kostrzewa, 1994).

properties

IUPAC Name

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWHJCLOUYPAOH-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425872
Record name (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Skf-38393 hydrochloride

CAS RN

81702-42-3, 62751-59-1
Record name SKF-38393 hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081702423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-SKF-38393 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(+)-SKF-38393 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-38393 HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259QB42AEB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J Arnt, J Hyttel - Journal of neural transmission, 1986 - Springer
The effects of 30 dopamine (DA) antagonists, including 4 as stereoisomeric pairs, on circling behaviour induced by the D-1 agonist SKF 38393 and the D-2 agonist pergolide in rats with …
Number of citations: 51 link.springer.com
YH Dang, B Xing, Y Zhao, XJ Zhao, FQ Huo… - European journal of …, 2011 - Elsevier
The present study examined the roles of dopamine and D 1 - and D 2 -like dopamine receptors in ventrolateral orbital cortex (VLO)-evoked antinociception in rats with persistent …
Number of citations: 30 www.sciencedirect.com
E Kuric, T Wieloch, K Ruscher - Experimental neurology, 2013 - Elsevier
Abstract Treatment with levodopa enhances functional recovery after experimental stroke but its mechanisms of action are elusive. Reactive astrocytes in the ischemic hemisphere are …
Number of citations: 51 www.sciencedirect.com
TB Borowski, L Kokkinidis - Behavioral neuroscience, 1998 - psycnet.apa.org
Using Pavlovian conditioned increases in the amplitude of the acoustic startle reflex as a behavioral indicator of fear motivation, the authors previously showed a resistance to extinction …
Number of citations: 117 psycnet.apa.org
JA Arias‐Montaño, B Floran, M Garcia… - British journal of …, 2001 - Wiley Online Library
A study was made of the regulation of [ 3 H]‐γ‐aminobutyric acid ([ 3 H]‐GABA) release from slices of rat striatum by endogenous dopamine and exogenous histamine and a histamine …
Number of citations: 112 bpspubs.onlinelibrary.wiley.com
ED Abercrombie, P DeBoer - Journal of Neuroscience, 1997 - Soc Neuroscience
Dopamine release can regulate striatal acetylcholine effluxin vivo through at least two receptor mechanisms: (1) direct inhibition by dopamine D 2 receptors on the cholinergic neurons, …
Number of citations: 110 www.jneurosci.org
M Bidaut‐Russell, AC Hewlett - Journal of neurochemistry, 1991 - Wiley Online Library
: The present study demonstrates that desacetyllevo‐nantradol, a synthetic cannabinoid analog, reduces cyclic AMP levels in rat striatal slices stimulated with vasoactive intestinal …
Number of citations: 85 onlinelibrary.wiley.com
I Belcheva, JB Bryer, SE Starkstein, M Honig, TH Moran… - Brain research, 1990 - Elsevier
The present study examined the locomotor response of rats unilateral injections of the mixed D 1 /D 2 agonist apomorphine, the D 2 agonist quinpirole, and the D 1 agonist SKF 38393 …
Number of citations: 28 www.sciencedirect.com
L Kokkinidis - Behavioral Neuroscience, 1998 - search.proquest.com
Using Pavlovian conditioned increases in the amplitude of the acoustic startle reflex as a behavioral indicator of fear motivation, the authors previously showed a resistance to extinction …
Number of citations: 0 search.proquest.com
JA Arias‐Montaño, B Floran, L Floran, J Aceves… - Synapse, 2007 - Wiley Online Library
Transmission in the “direct” pathway through the basal ganglia, which has an important role in the control of motor movement, is markedly facilitated by the concurrent activation of …
Number of citations: 60 onlinelibrary.wiley.com

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